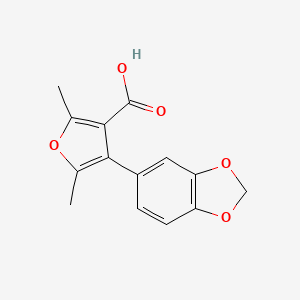

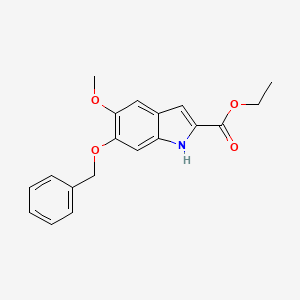

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid

Übersicht

Beschreibung

The compound "4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid" is not directly studied in the provided papers. However, the papers do discuss related compounds and their properties, which can provide indirect insights into the compound of interest. For instance, the structural and spectroscopic characteristics of related compounds have been investigated using various spectroscopic methods and quantum chemical computations . The molecular structure of another compound has been determined by X-ray analysis, which could suggest potential approaches for analyzing the molecular structure of the compound . Additionally, the synthesis and characterization of azo-benzoic acids have been reported, which might offer a comparison for the synthesis analysis of similar compounds . Lastly, a cyclization reaction of 2,3-allenoic acids has been described, which could be relevant to the chemical reactions analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves various catalytic processes and reaction mechanisms. For example, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes has been catalyzed by palladium acetate, leading to the formation of furanonyl palladium intermediates . This information could be extrapolated to hypothesize potential synthetic routes for "4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid," considering the structural similarities and reactivity of furan derivatives.

Molecular Structure Analysis

X-ray analysis has been used to determine the crystal and molecular structure of a related compound, providing details such as space group, cell dimensions, and hydrogen bond interactions . This technique could be applied to "4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid" to elucidate its molecular structure. Additionally, computational methods such as density functional theory (DFT) have been employed to optimize molecular structures and geometries of similar compounds , which could be used to predict the molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various analyses. For instance, the presence of functional groups such as malonate and acetoxyl in allenes has been shown to be tolerable under certain reaction conditions . This suggests that "4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid" may also undergo similar reactions without interference from these functional groups. Additionally, the acid-base dissociation and azo-hydrazone tautomerism in solution have been studied, which could be relevant to understanding the chemical behavior of the compound in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as Infrared, Raman, and NMR, along with quantum chemical computations . These methods could be applied to determine the properties of "4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid." The analyses have included conformational analysis, wavenumber assignments, and investigation of NMR chemical shifts . Furthermore, analyses such as natural bond orbital (NBO), nonlinear optical (NLO) properties, frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and thermodynamic properties have been conducted , which could also be relevant for a comprehensive analysis of the compound's properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound 2,5-dimethyl-3-furoic acid, a component of 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid, has been utilized in the synthesis of dinuclear gallium(III) carboxylate complexes. These complexes, including Me(2)Ga{micro-O(2)C(Fur)} where Fur represents 2,5-dimethylfuran, were tested for their cytotoxic activity against various human tumor cell lines. The study found that the complexes displayed significant anticancer properties, comparing favorably with the activities of cisplatin, a well-known chemotherapy drug (Kaluderović et al., 2010).

Cytotoxic Activity in Tin(IV) Carboxylate Complexes

Similarly, 2,5-dimethyl-3-furoic acid (DMFUH) was reacted with triphenyltin(IV) chloride to produce compounds with notable cytotoxic activity. The study specifically assessed the efficacy of these compounds against various cancer cell lines, revealing that certain complexes demonstrated higher activity than cisplatin, especially against leukemia cells (Gómez‐Ruiz et al., 2008).

Antibacterial and Antitubercular Agents

A study synthesized a series of compounds including derivatives of 2,5-dimethyl pyrroles, which were evaluated for their antibacterial and antitubercular activities. These compounds showed promising results against Mycobacterium tuberculosis and various bacteria, indicating potential applications in treating infectious diseases (Joshi et al., 2008).

Titanocene(IV) Derivatives for Cancer Treatment

In another study, 2,5-dimethyl-3-furoic acid was used to synthesize titanocene(IV) complexes. These complexes were tested for their cytotoxicity against the A2780 ovarian cancer cell line and showed significant potential. The study also explored the interaction of these complexes with DNA, suggesting a possible mechanism for their anticancer effects (Ceballos-Torres et al., 2012).

Antimycobacterial Agents

Continuing the trend in antimicrobial research, another study synthesized pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, displaying significant antimycobacterial activity. These compounds were effective against tuberculosis and were non-cytotoxic to mammalian cell lines (Joshi et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

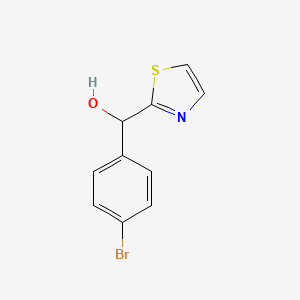

4-(1,3-benzodioxol-5-yl)-2,5-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-7-12(13(14(15)16)8(2)19-7)9-3-4-10-11(5-9)18-6-17-10/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEINJSAVLFFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301183840 | |

| Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furoic acid | |

CAS RN |

104794-31-2 | |

| Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104794-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)